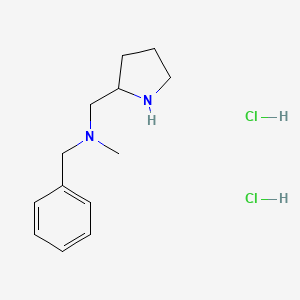
N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride is a useful research compound. Its molecular formula is C13H21ClN2 and its molecular weight is 240.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocytotoxicity and Cellular Imaging : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and studied for their photocytotoxic properties. These complexes display significant photocytotoxicity in red light to various cell lines, suggesting potential applications in cancer therapy and cellular imaging (Basu et al., 2014).
Synthesis and Structural Characterization : Studies on the synthesis and structural characterization of related compounds such as N,N-bis[(pyridyl)methyl]methanamines show their potential in forming chiral, pseudo C3-symmetric complexes with metal salts. These studies contribute to understanding the spatial arrangement and chiroptical properties of these compounds (Canary et al., 1998).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, which are structurally related to N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride, have been synthesized and screened for anticonvulsant activity. This research highlights the potential use of such compounds in developing new treatments for seizures (Pandey & Srivastava, 2011).
Catalytic Applications : The synthesis and catalytic evaluation of palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine demonstrate their potential as catalysts. Such applications are vital in various chemical synthesis processes (Roffe et al., 2016).
Anticancer Activity : Palladium (Pd)II and platinum (Pt)II complexes formed from Schiff base ligands related to N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine have been studied for their anticancer activity against various human cancerous cell lines. This research suggests the potential of these complexes in cancer treatment (Mbugua et al., 2020).
Solar Cell Performance Enhancement : Studies on pyridine-anchor co-adsorbents structurally related to N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine indicate their potential in enhancing the performance of dye-sensitized solar cells (DSSCs). This is significant for the development of more efficient solar energy technologies (Wei et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride involves the reaction of N-methyl-N-(2-pyrrolidinylmethyl)amine with benzyl chloride followed by reduction with sodium borohydride and subsequent reaction with phenylmagnesium bromide. The resulting product is then reacted with hydrochloric acid to yield the final product as a dihydrochloride salt.", "Starting Materials": [ "N-methyl-N-(2-pyrrolidinylmethyl)amine", "Benzyl chloride", "Sodium borohydride", "Phenylmagnesium bromide", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methyl-N-(2-pyrrolidinylmethyl)amine is reacted with benzyl chloride in the presence of a suitable solvent and a base such as triethylamine to yield N-benzyl-N-methyl-N-(2-pyrrolidinylmethyl)amine.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in the presence of a suitable solvent such as ethanol to yield N-benzyl-N-methyl-N-(2-pyrrolidinylmethyl)methanamine.", "Step 3: N-benzyl-N-methyl-N-(2-pyrrolidinylmethyl)methanamine is then reacted with phenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether to yield N-benzyl-N-methyl(phenyl)-N-(2-pyrrolidinylmethyl)methanamine.", "Step 4: The final product is obtained by reacting N-benzyl-N-methyl(phenyl)-N-(2-pyrrolidinylmethyl)methanamine with hydrochloric acid to yield N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride." ] } | |
Número CAS |
1220036-04-3 |
Fórmula molecular |
C13H21ClN2 |
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-1-pyrrolidin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12;/h2-4,6-7,13-14H,5,8-11H2,1H3;1H |
Clave InChI |
UDZZQNZBGVZBPO-UHFFFAOYSA-N |
SMILES |
CN(CC1CCCN1)CC2=CC=CC=C2.Cl.Cl |
SMILES canónico |
CN(CC1CCCN1)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)


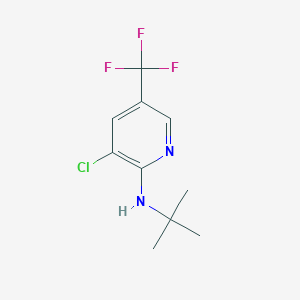
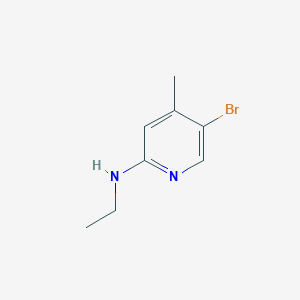
![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)
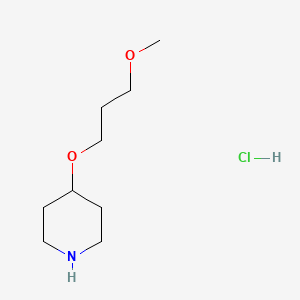
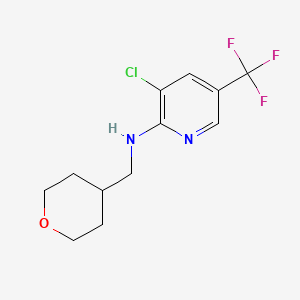
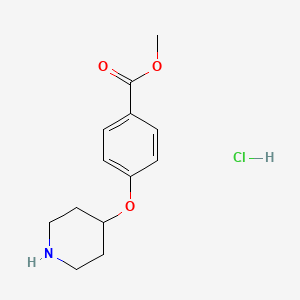
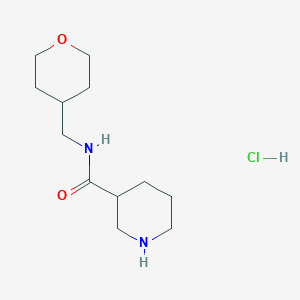
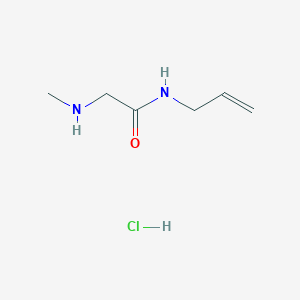
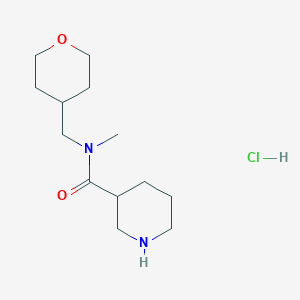
![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
